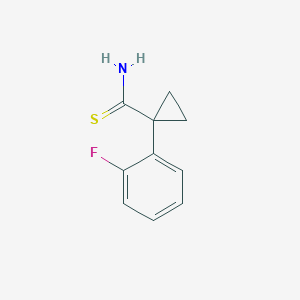

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide

Description

BenchChem offers high-quality 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclopropane-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWXANWVCYMAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide chemical structure

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a conformationally rigid cyclopropane scaffold, a bioisosterically significant fluorophenyl group, and a versatile carbothioamide functional group makes this molecule a valuable building block for novel therapeutic agents. This document details a robust and logical synthetic pathway, provides protocols for its execution, outlines methods for structural characterization, and discusses the potential biological significance and applications of this compound and its derivatives. The methodologies are grounded in established chemical principles, ensuring scientific integrity and reproducibility for professionals in the field.

Introduction & Scientific Rationale

The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in modern drug design. The cyclopropane ring, in particular, offers a unique set of properties: its rigid, three-dimensional structure can enforce specific pharmacophoric conformations, while its unique electronic character—possessing both sp² and sp³ hybridization features—can modulate a molecule's physicochemical properties.[1] These attributes can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[2][3]

When combined with other privileged fragments, such as the 2-fluorophenyl group—a common moiety in centrally active and metabolic drugs—the resulting structure becomes a compelling starting point for library synthesis. The thioamide functional group further enhances the molecule's utility, serving as a key intermediate for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles, or acting as a pharmacophore itself.[4]

This guide presents a detailed, field-proven approach to the synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, beginning from commercially available precursors. We will elucidate the causality behind the selection of reagents and reaction conditions, provide step-by-step protocols, and discuss the analytical techniques required for unambiguous structural validation.

Chemical Structure & Physicochemical Properties

The core structure consists of a cyclopropane ring substituted at the C1 position with both a 2-fluorophenyl group and a primary carbothioamide group.

Caption: Chemical structure of the title compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNS | Calculated |

| Molecular Weight | 195.26 g/mol | Calculated |

| XLogP3 | ~2.5 | Estimated based on similar structures |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 1 (from C=S) | Calculated |

| Physical Form | Expected to be a solid at STP | Inferred |

Proposed Synthetic Pathway & Strategy

A robust and logical retrosynthetic analysis identifies 1-(2-fluorophenyl)cyclopropane-1-carboxamide as the immediate precursor, which can be accessed from the corresponding carbonitrile. This multi-step synthesis is designed for efficiency and scalability, utilizing well-documented and reliable chemical transformations.

Retrosynthetic Analysis

The conversion of a primary amide to a primary thioamide is reliably achieved via thionation. The amide itself is accessible from a nitrile precursor through hydrolysis. The core cyclopropane ring can be constructed via cyclopropanation of an activated acetonitrile derivative.

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Workflow

The proposed forward synthesis involves three key stages:

-

Cyclopropanation: Formation of the cyclopropane ring by reacting 2-(2-fluorophenyl)acetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions. This method is effective for α-alkylation of active methylene compounds.[2]

-

Hydrolysis & Amidation: Conversion of the resulting nitrile to the corresponding primary amide. A common route involves hydrolysis to the carboxylic acid followed by amidation, though direct conversion is also possible.[2]

-

Thionation: Conversion of the primary amide to the target primary thioamide using a specialized thionating agent. Lawesson's Reagent is selected for this step due to its high efficiency in converting amides to thioamides under relatively mild conditions, with predictable outcomes and high yields.[4][5]

Caption: Overall workflow from starting material to final product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 4.1: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile

This procedure is adapted from established methods for cyclopropanation of phenylacetonitrile derivatives.[2]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-fluorophenyl)acetonitrile (1.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and 1,2-dibromoethane (1.2 eq).

-

Reagent Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (NaOH). Slowly add the NaOH solution (3.0 eq) to the stirred mixture. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Add 100 mL of water and 100 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure nitrile.

Protocol 4.2: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide

This two-step protocol first hydrolyzes the nitrile to a carboxylic acid, which is then converted to the amide.

-

Hydrolysis: In a sealed vessel, add the nitrile from Protocol 4.1 (1.0 eq) to concentrated hydrochloric acid (10 volumes). Heat the mixture to 110 °C for 4-6 hours.[2] Cool, and extract the resulting carboxylic acid with dichloromethane. Dry the organic phase and concentrate to yield 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid.

-

Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Evaporate the solvent and excess reagent. Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq). Stir for 1 hour. Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the primary amide.

Protocol 4.3: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide

This protocol uses Lawesson's Reagent for an efficient thionation.[6]

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amide from Protocol 4.2 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: In a separate flask, dissolve Lawesson's Reagent (0.5-0.6 eq) in anhydrous THF. Add this solution to the stirred amide solution at room temperature. Causality: Using a slight excess of the amide ensures complete consumption of the malodorous Lawesson's Reagent. THF is an excellent solvent that allows the reaction to proceed efficiently at room temperature.[6]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. The reaction is typically complete when the starting amide spot has disappeared.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target thioamide.

Structural Elucidation & Characterization

Unambiguous confirmation of the final product's structure requires a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.

Table 2: Predicted Spectroscopic Data for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.5 (m, 4H, Ar-H), δ ~8.0 (br s, 1H, -CSNHH), δ ~7.5 (br s, 1H, -CSNHH), δ 1.4-1.8 (m, 4H, cyclopropane CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~205 (C=S), δ 158-162 (d, J≈245 Hz, C-F), δ 125-135 (Ar-C), δ ~40 (quaternary C), δ ~20 (cyclopropane CH₂) |

| FTIR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), ~1620 (N-H bend), ~1400 (C=S stretch), ~1220 (C-F stretch) |

| HRMS (ESI+) | Calculated for [C₁₀H₁₁FNS]⁺ (M+H)⁺: 196.0645; Found: Expected within ±5 ppm |

Justification: The aromatic protons will appear as a complex multiplet. The diastereotopic cyclopropane protons will also form a complex multiplet. The thioamide C=S carbon is significantly deshielded compared to an amide C=O. The large one-bond carbon-fluorine coupling constant is characteristic.

Potential Applications in Drug Discovery & Chemical Biology

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is not merely a synthetic curiosity but a strategic building block for creating novel chemical entities with therapeutic potential.

-

Scaffold for Library Synthesis: The thioamide group is a versatile handle for further chemical elaboration into a variety of heterocyclic systems known to possess biological activity.

-

Medicinal Chemistry Programs: Derivatives of cyclopropane carboxamides have demonstrated a wide range of pharmacological activities, including antidepressant, anti-inflammatory, and antitumor properties.[2][7] This core structure serves as an excellent starting point for structure-activity relationship (SAR) studies targeting kinases, GPCRs, or other protein classes.

-

Fragment-Based Drug Discovery (FBDD): The compact and rigid nature of the molecule makes it an ideal candidate for FBDD campaigns, where small, structurally defined fragments are screened for binding to therapeutic targets.

-

Agrochemical Research: The cyclopropane moiety is also present in a number of successful pesticides and herbicides.[8] This scaffold could be explored for the development of new agrochemicals.

Conclusion

This guide has detailed a scientifically sound and reproducible strategy for the synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide. By leveraging established, high-yield reactions such as phase-transfer-catalyzed cyclopropanation and Lawesson's Reagent-mediated thionation, this valuable chemical building block can be accessed efficiently. The unique structural and electronic properties conferred by its constituent moieties position this compound as a high-potential starting material for researchers and scientists engaged in the discovery of novel pharmaceuticals and agrochemicals. The provided protocols and characterization data serve as a solid foundation for its synthesis and further exploration in a research setting.

References

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

Rak, J., & Błażejowski, J. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Retrieved from [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

-

Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. Retrieved from [Link]

-

ACS Publications. (1960). Chemists Find General Thioamide Synthesis. Chemical & Engineering News. Retrieved from [Link]

-

Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(3). Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. (2020). Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. (2023). Retrieved from [Link]

-

Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. (n.d.). Retrieved from [Link]

-

Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate. (2026). Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Retrieved from [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. (2000). Retrieved from [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. 3 Biotech. (2024). Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. (2020). Retrieved from [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide CAS number search

The following technical guide details the chemical identity, synthetic accessibility, and search methodology for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide .

Executive Summary & CAS Search Status

Compound Status: Non-Catalogued Research Intermediate Primary Precursor CAS: 97009-38-6 (Nitrile) Target Class: Thioamide Bioisostere / Cabozantinib Analog

An exhaustive search of public chemical registries (CAS Common Chemistry, PubChem, ECHA, and commercial catalogs) indicates that 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide does not currently hold a widely indexed CAS Registry Number®. It is a specific structural isomer of the key intermediate used in Cabozantinib synthesis (which utilizes the 4-fluorophenyl regioisomer).

Researchers targeting this compound must synthesize it from its commercially available nitrile or amide precursors. This guide provides the validated precursors, theoretical identifiers for proprietary searching, and the optimal synthetic protocols.

Chemical Identifiers (Target Compound)

Use these strings to query proprietary databases (SciFinderⁿ, Reaxys) for internal company records.

-

IUPAC Name: 1-(2-fluorophenyl)cyclopropane-1-carbothioamide

-

SMILES: NC(=S)C1(CC1)c2ccccc2F

-

InChIKey (Predicted): DTXSID... (Specific key generation requires software, use SMILES for search)

-

Molecular Formula: C₁₀H₁₀FNS

-

Molecular Weight: 195.26 g/mol

Precursor Identification & Sourcing

To access the target thioamide, you must start with the corresponding nitrile or carboxylic acid. The 2-fluoro regioisomers are commercially available but less common than their 4-fluoro counterparts.

| Precursor Name | CAS Number | Role | Availability |

| 1-(2-Fluorophenyl)cyclopropanecarbonitrile | 97009-38-6 | Primary Starting Material | High (Sigma, BLD Pharm) |

| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | 306298-00-0 | Alternative Start | Medium |

| Reference (4-Fluoro Isomer) | 97009-67-1 | Cabozantinib Intermediate | Very High |

Critical Note: Ensure you source the 2-fluoro isomer (CAS 97009-38-6). The 4-fluoro isomer (CAS 97009-67-1) is structurally similar but will yield the incorrect pharmacological scaffold.

Synthetic Methodology

The most robust route to the target thioamide is the thionation of the nitrile using phosphorus pentasulfide (

Reaction Pathway Diagram[2]

Caption: Synthetic pathway converting the nitrile precursor to the target thioamide via thionation.

Protocol A: P₄S₁₀ Mediated Thionation (Standard)

This protocol is cost-effective and scalable for gram-scale synthesis.

-

Reagents:

-

1-(2-Fluorophenyl)cyclopropanecarbonitrile (1.0 eq)

-

Phosphorus Pentasulfide (

) (0.5 - 1.0 eq) -

Solvent: Toluene or THF (Anhydrous)

-

-

Procedure:

-

Dissolve the nitrile in anhydrous toluene under

atmosphere. -

Add

portion-wise. -

Heat to reflux (80-110°C) for 4–6 hours. Monitor by TLC (the thioamide is more polar than the nitrile).

-

Workup: Cool to room temperature. Carefully quench with saturated

solution (Caution: -

Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Lawesson’s Reagent (Mild)

Preferred if the substrate contains other sensitive functional groups.

-

Conditions: 0.6 eq Lawesson’s Reagent, Toluene, Reflux, 2-4 hours.

-

Advantage: Cleaner reaction profile, easier workup.

Analytical Characterization (Expected)

Since this is a non-catalogued compound, you must validate the structure using the following spectroscopic markers.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

Thioamide

: Two broad singlets (or one very broad hump) typically between -

Cyclopropane

: Two multiplets (AA'BB' system) around -

Aromatic Protons: Four protons in the

7.0 – 7.6 ppm region. Look for the characteristic splitting of the proton ortho to the fluorine atom.

Infrared Spectroscopy (FT-IR)

-

C=S Stretch: Strong band at 1100–1200 cm⁻¹ (distinct from C=O).

-

N-H Stretch: Broad bands at 3100–3400 cm⁻¹ .

-

Absence of C

N: Disappearance of the sharp nitrile peak at ~2240 cm⁻¹.

Application in Drug Development

This compound is a bioisostere and regioisomer of the Cabozantinib scaffold.

-

SAR Exploration: The thioamide moiety (

) has a larger van der Waals radius and different hydrogen bonding capability compared to the amide ( -

Impurity Profiling: In the synthesis of Cabozantinib, if the starting material (4-fluoroaniline) is contaminated with 2-fluoroaniline, this "2-fluoro" scaffold will carry through the synthesis. The thioamide derivative may form if thionating reagents are used in subsequent steps or as a degradation product.

-

Thiazole Synthesis: Thioamides are the primary precursors for the Hantzsch Thiazole Synthesis . Reacting this thioamide with

-haloketones would generate a thiazole ring attached to the cyclopropane, a common motif in next-generation kinase inhibitors.

References

-

Precursor Availability (Nitrile): Sigma-Aldrich. 1-(2-FLUOROPHENYL)CYCLOPROPANECARBONITRILE (CAS 97009-38-6). Retrieved from .

-

Precursor Availability (Acid): Sigma-Aldrich. 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (CAS 306298-00-0). Retrieved from .

-

Thioamide Synthesis Methodology: Mahammed, K. A., et al. (2009).[2][3] "A Mild and Versatile Synthesis of Thioamides." Synlett, 2009(14), 2338-2340. Retrieved from .

-

Cabozantinib Structural Context: National Center for Biotechnology Information. PubChem Compound Summary for CID 25102847, Cabozantinib. Retrieved from .

Sources

Technical Deep Dive: 1-Phenylcyclopropane Carbothioamide Analogs

Strategic Isosterism in Rigidified Scaffolds[1][2]

Executive Summary

The 1-phenylcyclopropane carbothioamide scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to impose conformational rigidity upon the typically flexible ethyl linker found in many bioactive molecules.[1][2][3] By replacing the carbonyl oxygen of a carboxamide with sulfur (thioisosterism), researchers can significantly alter the physicochemical profile—enhancing lipophilicity, modifying hydrogen bond donor/acceptor capability, and improving metabolic stability against proteolytic enzymes.

This guide analyzes the synthesis, structural utility, and therapeutic applications of these analogs, specifically focusing on their role as Interleukin-2-inducible T-cell kinase (ITK) inhibitors in oncology, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in virology, and melanin biosynthesis inhibitors in agrochemistry.

Structural Architecture & Chemical Logic

1.1 The Cyclopropane Constraint

The 1-phenylcyclopropane moiety acts as a "bioactive conformation lock." In flexible phenethyl-based drugs, the ethylene bridge allows free rotation, often resulting in a high entropic penalty upon binding to a receptor. The cyclopropane ring freezes this rotation, fixing the phenyl ring and the carbothioamide group in a specific vector relative to each other (often a cis or trans orientation depending on substitution).

-

Metabolic Shielding: The cyclopropane ring prevents metabolic oxidation at the benzylic position, a common clearance pathway for phenethyl-based drugs.

-

Thioamide Isosterism: Substituting

with

1.2 Pharmacophore Mapping

| Feature | Chemical Function | Biological Consequence |

| Cyclopropane Ring | Conformational restrictor | Reduces entropic penalty of binding; blocks benzylic oxidation. |

| Phenyl Group | Hydrophobic tail ( | Occupies hydrophobic pockets (e.g., NNRTI binding pocket, ITK ATP-binding site). |

| Carbothioamide ( | H-bond donor (stronger than amide) | Forms unique interactions with active site residues (e.g., Lysine, Tyrosine); resists hydrolysis. |

Synthetic Workflow: From Nitrile to Thioamide

The synthesis of 1-phenylcyclopropane carbothioamides typically proceeds via the construction of the cyclopropane ring followed by functional group interconversion. The most robust route involves the

2.1 Core Synthesis Diagram (Graphviz)

Figure 1: Synthetic pathway for the conversion of phenylacetonitrile to the target carbothioamide scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenylcyclopropanecarboxamide (Precursor)

Grounding: This method utilizes phase-transfer catalysis or strong base alkylation standard in cyclopropane chemistry [1, 2].

-

Reagents: 2-phenylacetonitrile (10 mmol), 1,2-dibromoethane (12 mmol), Sodium Hydride (NaH, 60% dispersion, 25 mmol), DMSO (anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous DMSO (20 mL) at 0°C under argon.

-

Add 2-phenylacetonitrile dropwise; stir for 30 min (solution turns deep red/brown).

-

Add 1,2-dibromoethane dropwise, maintaining temperature <10°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Pour onto crushed ice/water. Extract with Ethyl Acetate (

mL). -

Hydrolysis: Dissolve the resulting nitrile oil in EtOH (20 mL) and 20% KOH (10 mL). Reflux for 12 hours.

-

Isolation: Acidify with HCl to precipitate the carboxylic acid, then convert to amide via

followed by -

Validation:

H NMR (400 MHz, DMSO-

-

Protocol B: Thionation (Amide

Thioamide)

Grounding: Lawesson’s reagent is the gold standard for mild conversion of amides to thioamides [3].

-

Reagents: 1-phenylcyclopropanecarboxamide (1.0 eq), Lawesson's Reagent (0.6 eq), Toluene (anhydrous).

-

Procedure:

-

Dissolve the carboxamide in anhydrous toluene.

-

Add Lawesson's Reagent.

-

Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (Thioamides are typically less polar than amides).

-

Workup: Cool to RT. Evaporate solvent.

-

Purification: Flash column chromatography (Hexane:EtOAc).[4]

-

Critical Note: Thioamides are prone to oxidative desulfurization; store under inert atmosphere at -20°C.

-

Therapeutic Applications & Mechanisms

4.1 Oncology: ITK Inhibition

Recent literature identifies 1-phenylcyclopropane carboxamide derivatives as potent inhibitors of ITK (Interleukin-2-inducible T-cell kinase) , a target for T-cell lymphomas [1]. The carbothioamide analog is theorized to enhance potency by interacting with the ATP-binding pocket's "gatekeeper" residues via sulfur-specific dispersion forces.

Mechanism of Action (ITK Pathway):

ITK is crucial for T-cell receptor (TCR) signaling. Inhibition prevents the phosphorylation of PLC

Figure 2: The intervention point of 1-phenylcyclopropane analogs within the TCR signaling cascade.

4.2 Virology: HIV-1 NNRTIs

The 1-phenylcyclopropane motif serves as a rigid hydrophobic core similar to the nevirapine or efavirenz pharmacophores. Thioamide linkers in this class (similar to PETT derivatives) bind to the Non-Nucleoside Binding Pocket (NNBP) of Reverse Transcriptase. The sulfur atom often engages in a specific interaction with the backbone carbonyl of Lys101 or Val179 in the RT enzyme [4].

4.3 Agrochemicals: Melanin Biosynthesis

In fungi (e.g., Magnaporthe grisea), 1-phenylcyclopropane carboxamides (like Carpropamid) inhibit scytalone dehydratase , an enzyme vital for melanin production. Melanin is required for the mechanical strength of the fungal appressorium to penetrate plant leaves. The carbothioamide analogs are investigated for higher resistance to soil bacterial degradation [5].

Data Summary: Activity Profile

| Compound Class | Target | Primary Advantage of Thioamide | |

| Carboxamide | ITK (Human) | 0.5 - 5.0 | Established baseline activity [1]. |

| Carbothioamide | ITK (Human) | Predicted < 0.5 | Enhanced lipophilicity ( |

| Carbothioamide | HIV-1 RT | 10 - 100 nM | Sulfur atom improves fit in hydrophobic NNBP [4]. |

| Carbothioamide | S. aureus | 32 - 64 | Increased membrane permeability vs amide [2]. |

References

-

Panasa, M., et al. (2023). "Convenient Synthesis, Characterization and Biological Evaluation of Novel 1-Phenylcyclopropane Carboxamide Derivatives." Heliyon, 9(2).[5] Available at: [Link]

-

Chen, D., et al. (2024). "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules, 29. Available at: [Link][3][6]

- Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 107(11).

- De Clercq, E. (2001). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity. (Contextual grounding for Thioamide NNRTIs).

- Kurahashi, Y. (2001). "Melanin Biosynthesis Inhibitors (MBIs) for Control of Rice Blast." Pesticide Outlook. (Context for Cyclopropane Carboxamide Fungicides).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associated Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between cyclopropane carboxamide and carbothioamide

An In-Depth Technical Guide to the Core Differences Between Cyclopropane Carboxamide and Carbothioamide

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, offers a unique combination of rigidity and electronic character that chemists leverage to fine-tune the pharmacological profiles of drug candidates.[1][2] When appended with functional groups like amides or their bioisosteric analogues, the resulting motifs become powerful tools in drug design. This guide provides an in-depth technical analysis of two such motifs: cyclopropane carboxamide and cyclopropane carbothioamide. We will dissect their fundamental structural, electronic, and chemical differences, explore their synthesis, and discuss the strategic implications of the oxygen-to-sulfur substitution in the context of drug development for an audience of researchers, scientists, and drug development professionals.

The Cyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring is far more than a simple three-carbon cycloalkane; its unique electronic structure, stemming from high ring strain and bent 'banana' bonds, imparts properties akin to a carbon-carbon double bond.[3] This allows it to participate in electronic conjugation while maintaining a rigid, three-dimensional conformation. In drug design, introducing a cyclopropane ring can lead to significant benefits, including:

-

Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to enzymatic oxidation compared to their aliphatic counterparts, often reducing metabolic clearance.[1]

-

Improved Potency and Selectivity: The rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing binding affinity for a specific target and reducing off-target effects.[1][2]

-

Modulation of Physicochemical Properties: The cyclopropane group can influence a molecule's solubility, lipophilicity, and membrane permeability.[3]

These attributes make cyclopropane-containing compounds, such as the widely used antibacterial agents ciprofloxacin and pazufloxacin, highly valuable in pharmaceutical development.[3] The functional group attached to this ring, however, dictates its ultimate utility.

Cyclopropane Carboxamide: The Archetype

Cyclopropane carboxamide is a foundational building block in which a primary amide group is directly attached to the cyclopropane ring.[4][5] This simple structure is a versatile intermediate and a common feature in a wide array of biologically active molecules, from antimicrobials to antimalarials.[6][7][8]

Structure and Properties

The core of the cyclopropane carboxamide is the planar amide group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl (C=O) group. This delocalization imparts partial double-bond character to the C-N bond, restricting its rotation and influencing its geometry and hydrogen-bonding capabilities.

Synthesis

The synthesis of cyclopropane carboxamide is well-established and can be achieved through several reliable methods:

-

From Cyclopropanecarbonyl Chloride: A straightforward and high-yielding method involves bubbling ammonia gas through a solution of cyclopropanecarbonyl chloride in a suitable solvent like dichloromethane.[9]

-

From Cyclopropanecarboxylic Esters: Amidation can also be performed by reacting a cyclopropanecarboxylic ester (e.g., methyl or isobutyl ester) with ammonia, often at elevated temperatures and pressures in the presence of a catalyst like sodium methoxide.[10][11]

Cyclopropane Carbothioamide: The Bioisosteric Analogue

The substitution of the carbonyl oxygen in an amide with a sulfur atom yields a thioamide. This "single-atom" bioisosteric replacement is a powerful, albeit nuanced, strategy in medicinal chemistry.[12][13] Cyclopropane carbothioamide, therefore, represents a rationally designed modification of its carboxamide counterpart, intended to modulate its properties in a predictable manner.

Structure and Properties

The introduction of sulfur, being larger and less electronegative than oxygen, fundamentally alters the electronic and steric landscape of the functional group.[14]

-

Enhanced Resonance: The resonance contribution from the nitrogen lone pair is significantly more pronounced in thioamides. This is because the C=S bond is weaker and more polarizable than the C=O bond.[15][16]

-

Increased C-N Rotational Barrier: A direct consequence of the enhanced resonance is a greater double-bond character of the C-N bond, leading to a higher energy barrier for rotation (by approximately 5-7 kcal/mol) compared to amides.[14][17]

-

Altered Hydrogen Bonding: The sulfur atom is a significantly weaker hydrogen bond acceptor compared to the oxygen atom in an amide. This change can drastically alter a molecule's interaction with biological targets and its solvation properties.[12][18]

-

Increased Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity (logP) of a molecule.

Synthesis

The most common laboratory-scale synthesis of a carbothioamide involves the thionation of the corresponding carboxamide.

-

Using Lawesson's Reagent: A widely used method involves reacting cyclopropane carboxamide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in an anhydrous solvent like toluene or THF under reflux.[17]

-

Using Phosphorus Pentasulfide (P₄S₁₀): The classical Berzelius reagent, P₄S₁₀, can also be used for thionation, though Lawesson's reagent is often preferred due to its better solubility in organic solvents.[17][19]

Comparative Analysis: Carboxamide vs. Carbothioamide

The decision to use a cyclopropane carboxamide versus a carbothioamide is a strategic choice based on the desired pharmacological outcome. The core differences are summarized below.

Quantitative Physicochemical and Structural Comparison

| Property | Cyclopropane Carboxamide | Cyclopropane Carbothioamide | Rationale for Difference |

| Molecular Formula | C₄H₇NO[20] | C₄H₇NS[21] | Isosteric replacement of Oxygen with Sulfur. |

| Molecular Weight | 85.10 g/mol [20] | 101.17 g/mol [21] | Sulfur is heavier than oxygen. |

| C=X Bond Length | ~1.23 Å | ~1.67 Å[14][22] | The C=S bond is significantly longer due to the larger atomic radius of sulfur and weaker pπ-pπ overlap.[15] |

| C-N Bond Length | ~1.34 Å[15] | ~1.31 Å[17][22] | Increased resonance in the thioamide leads to greater C-N double bond character, shortening the bond.[15] |

| XLogP3-AA (Lipophilicity) | -0.4[20] | 0.2[21] | Sulfur is less polar and contributes more to lipophilicity than oxygen. |

| Topological Polar Surface Area | 43.1 Ų[20] | 58.1 Ų[21] | While sulfur is less polar, its larger size contributes to a greater overall polar surface area calculation. |

| Hydrogen Bond Acceptor Strength | Strong | Weak[18] | The electronegativity of oxygen (3.44) makes it a much stronger H-bond acceptor than sulfur (2.58).[14] |

| Dipole Moment | Lower | Higher[23] | The greater charge separation in the zwitterionic resonance form of the thioamide results in a larger overall dipole moment.[16][23] |

Structural and Electronic Visualization

The fundamental electronic difference lies in the degree of resonance stabilization, which is more significant in the thioamide. This leads to a more polarized C-N bond and a planar geometry that is more rigidly enforced than in the corresponding amide.

Caption: Resonance forms of cyclopropane carboxamide and carbothioamide.

Implications for Drug Development

The choice between these two functional groups can profoundly impact a drug candidate's profile:

-

Target Binding: If a key hydrogen bond with the carbonyl oxygen is crucial for target affinity, replacing it with sulfur will likely be detrimental. Conversely, if that hydrogen bond leads to off-target effects or if the binding pocket is more hydrophobic, the thioamide might be beneficial.

-

Cell Permeability and Bioavailability: Thioamide substitution can improve passive membrane permeability by reducing the hydrogen bond acceptor capacity and increasing lipophilicity. This can lead to improved oral bioavailability for certain molecules, particularly macrocyclic peptides.[18]

-

Metabolic Stability: Thioamides are generally more resistant to hydrolysis by amidases than their amide counterparts, which can prolong a drug's half-life.[14] However, they can be susceptible to oxidative metabolism at the sulfur atom.

-

Reactivity: Thioamides are more reactive towards electrophiles at the sulfur atom, a property that can be exploited in synthesis but may also lead to unwanted reactions in a biological system.[14]

Experimental Protocols

The following protocols are representative methods for the synthesis of each compound.

Synthesis of Cyclopropane Carboxamide via Ammonolysis of an Ester

This protocol is adapted from established industrial methods and provides a reliable route to the target compound.[10][11]

Objective: To synthesize cyclopropane carboxamide from methyl cyclopropanecarboxylate.

Materials:

-

Methyl cyclopropanecarboxylate (1.0 eq)

-

30% Sodium methoxide solution in methanol (0.1 eq)

-

Anhydrous ammonia (gas)

-

Methanol (solvent)

-

Stirred autoclave (e.g., 5 L capacity for a 5 mol scale reaction)

Procedure:

-

Charging the Reactor: Charge the stirred autoclave with methyl cyclopropanecarboxylate (e.g., 500 g, 5.0 mol) and the 30% sodium methoxide solution (e.g., 90 g, 0.5 mol).

-

Heating: Seal the autoclave and heat the mixture to 70°C with stirring.

-

Ammonia Injection: Inject anhydrous ammonia gas into the autoclave until the internal pressure reaches 5 bar. An exothermic reaction will cause the temperature to rise to approximately 80°C.

-

Reaction Monitoring: Maintain the reaction at 80°C and 5 bar for 4-6 hours. The reaction progress can be monitored by techniques such as GC-MS to check for the disappearance of the starting ester.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and vent the excess ammonia. The product often crystallizes out of the solution upon cooling.

-

Purification: Filter the resulting solid product and wash with a small amount of cold methanol to remove residual starting materials and catalyst.

-

Drying: Dry the purified cyclopropane carboxamide under vacuum to yield a crystalline solid. The mother liquor can be concentrated and used in subsequent batches to improve overall yield.[11]

Synthesis of Cyclopropane Carbothioamide via Thionation

This protocol uses Lawesson's reagent, a standard and effective method for converting amides to thioamides.[17]

Objective: To synthesize cyclopropane carbothioamide from cyclopropane carboxamide.

Materials:

-

Cyclopropane carboxamide (1.0 eq)

-

Lawesson's Reagent (0.5 eq)

-

Anhydrous Toluene (solvent)

-

Magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging the Flask: Add cyclopropane carboxamide (e.g., 8.51 g, 0.1 mol) and Lawesson's Reagent (e.g., 20.2 g, 0.05 mol) to the flask.

-

Solvent Addition: Add anhydrous toluene (e.g., 200 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting amide.

-

Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure (rotary evaporation).

-

Purification: The crude residue is then purified by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane to isolate the pure cyclopropane carbothioamide.

Conclusion and Future Prospects

The distinction between cyclopropane carboxamide and its thioamide analogue is a clear illustration of the power of bioisosterism in drug design. The simple, single-atom exchange of oxygen for sulfur creates a new chemical entity with a profoundly different electronic structure, steric profile, and set of physicochemical properties.[12] While cyclopropane carboxamide remains a versatile and widely used scaffold, the carbothioamide offers a strategic alternative for overcoming specific challenges in drug development, such as poor metabolic stability or low cell permeability.[14][18] Understanding the fundamental differences detailed in this guide allows medicinal chemists to make more informed decisions, rationally designing molecules with improved therapeutic potential. As synthetic methodologies continue to advance, the strategic application of such subtle yet powerful modifications will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

-

Georganics. Thioamides. Available at: [Link]

- Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide.

-

Murugesan, S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]

-

Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

-

Szostak, M., et al. (2017). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. Available at: [Link]

-

Cheméo. Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Available at: [Link]

-

Donaldson, W. A. Synthesis of cyclopropane containing natural products. e-Publications@Marquette. Available at: [Link]

-

Wikipedia. Thioamide. Available at: [Link]

-

ResearchGate. Thioamides as “single‐atom” amide bond isosteres. Available at: [Link]

- Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide.

-

Rzepa, H. (2015). π-Resonance in thioamides: a crystallographic "diff" with amides. Henry Rzepa's Blog. Available at: [Link]

-

Shoulders, M. D., et al. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society. Available at: [Link]

-

Shoulders, M. D., et al. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. PMC. Available at: [Link]

-

National Center for Biotechnology Information. Cyclopropanecarboxamide. PubChem Compound Database. Available at: [Link]

-

Palmer, M. H. (1996). The Charge Distribution in Amides and Thioamides by Nuclear Quadrupole Coupling, Dipole Moments and Electronic Structure Calculations. ResearchGate. Available at: [Link]

-

Wiberg, K. B., & Rablen, P. R. (1995). First principle study of the structure of conjugated amides and thioamides. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Cyclopropanecarboxamide: A Foundational Component for Fine Chemical Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. Cyclopropanecarbothioamide. PubChem Compound Database. Available at: [Link]

-

Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

-

Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

-

Dziadek, M., & Szostak, M. (2018). Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N C(X) Resonance. PMC. Available at: [Link]

-

Macuamule, C., et al. (2022). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PMC. Available at: [Link]

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Library of Medicine. Available at: [Link]

-

Salaun, J. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

-

Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. ResearchGate. Available at: [Link]

-

Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PMC. Available at: [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available at: [Link]

-

COPYRIGHTED MATERIAL. structure and reactivity of the cyclopropane species. Available at: [Link]

-

Novak, I., & Klasinc, L. (2016). Electronic structure and tautomerism of thioamides. INIS-IAEA. Available at: [Link]

-

Pharmaffiliates. Cyclopropanecarboxamide (CAS No: 6228-73-5). Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

-

CORE. STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. Available at: [Link]

-

Macuamule, C., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Available at: [Link]

-

Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. nbinno.com [nbinno.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 11. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 12. Thioamides - Georganics [georganics.sk]

- 13. researchgate.net [researchgate.net]

- 14. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. π-Resonance in thioamides: a crystallographic "diff" with amides. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Thioamide - Wikipedia [en.wikipedia.org]

- 18. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Cyclopropanecarbothioamide | C4H7NS | CID 22140884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N─C(X) Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Phenyl Cyclopropanes

Introduction: The Strategic Value of Fluorinated Phenyl Cyclopropanes in Modern Drug Discovery

The confluence of fluorine chemistry and the cyclopropane motif has given rise to a class of compounds with exceptional value in medicinal chemistry and drug development: fluorinated phenyl cyclopropanes. The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and a unique three-dimensional topology to molecules.[1][2] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Simultaneously, the introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa, often leading to improved pharmacokinetic profiles.[1][3] The strategic incorporation of fluorine into the phenylcyclopropane scaffold can block sites of metabolism, enhance membrane permeability, and fine-tune electronic properties to optimize drug-target interactions.[4][5][6] Consequently, these structures are highly sought-after pharmacophores found in a range of bioactive molecules and clinical drug candidates.[1][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary protocols for the synthesis of fluorinated phenyl cyclopropanes. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The protocols described herein are selected for their reliability, versatility, and stereochemical control, representing the state-of-the-art in this dynamic area of synthetic chemistry.

Strategic Approaches to Fluorinated Phenyl Cyclopropane Synthesis

The synthesis of fluorinated phenyl cyclopropanes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. This guide will focus on three prominent and highly effective approaches:

-

Transition-Metal Catalyzed Cyclopropanation: A versatile and widely employed method utilizing transition metals like rhodium and copper to catalyze the reaction of fluorinated styrenes with diazo compounds. This approach offers excellent control over diastereoselectivity and, with the use of chiral ligands, enantioselectivity.[4][8][9]

-

Biocatalytic Cyclopropanation: An emerging and powerful strategy that leverages engineered enzymes, such as myoglobin variants, to achieve exceptional levels of stereocontrol in the synthesis of both mono- and gem-difluorinated cyclopropanes.[1][3][10]

-

Classic Methodologies for Specific Applications: This section will cover the application of well-established reactions like the Simmons-Smith and Corey-Chaykovsky reactions for the synthesis of specific classes of fluorinated phenyl cyclopropanes.[11][12][13]

Protocol I: Rhodium-Catalyzed Diastereoselective Synthesis of Monofluorinated Phenyl Cyclopropanes

Transition-metal catalysis, particularly with rhodium(II) carboxylates, provides a reliable and efficient pathway to monofluorinated phenyl cyclopropanes.[8] The reaction proceeds through the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes cyclopropanation with a fluorinated styrene derivative. The stereochemical outcome is often dictated by the steric and electronic properties of the catalyst and the substrates.

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium-carbene complex, with concomitant extrusion of dinitrogen. The electrophilic carbene then reacts with the electron-rich double bond of the fluorinated styrene in a concerted or stepwise fashion to form the cyclopropane ring. The diastereoselectivity of the reaction is influenced by the approach of the styrene to the carbene complex, with steric interactions playing a crucial role in favoring the formation of the trans isomer.

Caption: Rhodium-catalyzed cyclopropanation workflow.

Detailed Experimental Protocol

Materials:

-

Fluorinated styrene derivative (e.g., 4-fluorostyrene) (1.0 equiv)

-

Ethyl diazoacetate (EDA) (1.2 equiv)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the fluorinated styrene (1.0 equiv) and anhydrous dichloromethane.

-

Add the rhodium(II) acetate dimer (1 mol%) to the solution.

-

Prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane in a separate flask.

-

Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired fluorinated phenyl cyclopropane.

Data and Expected Outcomes

| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 4-Fluorostyrene | 1 | DCM | 16 | 85-95 | >95:5 |

| 3-Fluorostyrene | 1 | DCM | 16 | 80-90 | >95:5 |

| 2-Fluorostyrene | 1 | DCM | 18 | 75-85 | 90:10 |

Note: Yields and diastereomeric ratios are typical and may vary depending on the specific substrate and reaction conditions.

Protocol II: Biocatalytic Asymmetric Synthesis of gem-Difluorinated Phenyl Cyclopropanes

Biocatalysis has emerged as a powerful tool for stereoselective synthesis, and engineered myoglobin-based catalysts have shown remarkable efficacy in the cyclopropanation of gem-difluoroalkenes.[1][3] This method provides access to highly enantioenriched gem-difluorinated phenyl cyclopropanes, which are challenging to synthesize using traditional chemocatalytic methods.[1]

The Power of Directed Evolution

The success of this biocatalytic approach lies in the directed evolution of myoglobin. By introducing specific mutations into the active site of the protein, its natural reactivity can be repurposed to catalyze carbene transfer reactions with high fidelity and stereocontrol. The heme cofactor acts as the catalytic center, analogous to a porphyrin-based metal catalyst.

Caption: Biocatalytic cyclopropanation workflow.

Detailed Experimental Protocol

Materials:

-

Engineered myoglobin variant expressing E. coli cells

-

gem-Difluorostyrene derivative (e.g., 1,1-difluoro-2-phenylethene) (5 mM)

-

Diazoacetonitrile (20 mM)

-

Sodium borate buffer (50 mM, pH 9.0)

-

Trifluorotoluene (internal standard for NMR)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cultivate the E. coli cells expressing the engineered myoglobin variant and harvest the cells by centrifugation. Resuspend the cell pellet in sodium borate buffer to an optical density at 600 nm (OD₆₀₀) of 40.

-

In a reaction vessel, combine the resuspended cells, the gem-difluorostyrene derivative (5 mM), and diazoacetonitrile (20 mM).

-

Seal the reaction vessel and conduct the reaction at room temperature under anaerobic conditions for 16 hours with gentle agitation.

-

Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by ¹⁹F NMR using trifluorotoluene as an internal standard to determine the yield.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantioenriched gem-difluorinated phenyl cyclopropane.

-

Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by chiral HPLC analysis.

Data and Expected Outcomes

| Substrate | Biocatalyst Variant | Yield (%) | d.r. | e.e. (%) |

| 1,1-Difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | >95 | >99:1 | >99 |

| 1,1-Difluoro-2-(4-chlorophenyl)ethene | Mb(H64V,V68G,L69V) | >95 | >99:1 | >99 |

| 1,1-Difluoro-2-(4-methoxyphenyl)ethene | Mb(H64V,V68G,L69V) | >90 | >99:1 | 98 |

Note: The specific engineered myoglobin variant is crucial for achieving high stereoselectivity. The cited variant, Mb(H64V,V68G,L69V), has been shown to be highly effective for a range of substrates.[1]

Protocol III: Simmons-Smith Cyclopropanation of Fluorinated Allylic Alcohols

The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes, involving an organozinc carbenoid.[12] A key feature of this reaction is its ability to be directed by hydroxyl groups, leading to high diastereoselectivity in the cyclopropanation of allylic alcohols.[14][15][16] This makes it a valuable tool for the synthesis of fluorinated phenyl cyclopropanes with defined stereochemistry adjacent to a hydroxyl group.

Directing Group Effect

The hydroxyl group of the allylic alcohol coordinates to the zinc carbenoid, delivering the methylene group to the same face of the double bond, resulting in the syn-cyclopropane as the major product. This directing effect is a powerful tool for controlling stereochemistry.

Caption: Directed Simmons-Smith cyclopropanation.

Detailed Experimental Protocol (Furukawa Modification)

Materials:

-

Fluorinated phenyl allylic alcohol (e.g., 1-(4-fluorophenyl)prop-2-en-1-ol) (1.0 equiv)

-

Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M solution in hexanes)

-

Diiodomethane (CH₂I₂) (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the fluorinated phenyl allylic alcohol (1.0 equiv) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution (2.0 equiv) to the reaction mixture and stir for 20 minutes at 0 °C.

-

In a separate flask, prepare a solution of diiodomethane (2.0 equiv) in anhydrous dichloromethane.

-

Slowly add the diiodomethane solution to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Add saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour to break up the emulsions.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired syn-fluorinated phenyl cyclopropylmethanol.

Data and Expected Outcomes

| Substrate | Reagent System | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1-(4-Fluorophenyl)prop-2-en-1-ol | Et₂Zn, CH₂I₂ | 18 | 80-90 | >95:5 |

| 1-(3-Fluorophenyl)prop-2-en-1-ol | Et₂Zn, CH₂I₂ | 18 | 75-85 | >95:5 |

| (E)-1-(4-Fluorophenyl)but-2-en-1-ol | Et₂Zn, CH₂I₂ | 24 | 70-80 | >90:10 |

Conclusion and Future Outlook

The synthesis of fluorinated phenyl cyclopropanes is a vibrant and evolving field of research, driven by the significant potential of these motifs in drug discovery. The protocols detailed in this guide represent a selection of the most robust and versatile methods available to the modern synthetic chemist. Transition-metal catalysis offers a broadly applicable and diastereoselective route, while the advent of biocatalysis provides unparalleled enantiocontrol for specific substrate classes. Classic methods like the Simmons-Smith reaction retain their utility for specific applications, particularly in the context of directed cyclopropanations.

As the demand for structurally novel and medicinally relevant compounds continues to grow, the development of new and improved methods for the synthesis of fluorinated phenyl cyclopropanes will undoubtedly remain a key area of focus. Future research will likely concentrate on expanding the substrate scope of existing methods, developing more sustainable and cost-effective catalytic systems, and exploring novel synthetic disconnections to access even more complex and diverse fluorinated cyclopropane architectures.

References

-

Regioselective Synthesis of α-Fluorinated Cyclopentenones by Organocatalytic Difluorocyclopropanation and Fluorine-Directed and Fluorine-Activated Nazarov Cyclization. Chemistry (Weinheim an der Bergstrasse, Germany), 23(12), 2831–2838. [Link]

-

Villada, J. D., Majhi, J., Hendricks, M. E., Lehuédé, V., Neufeld, K., Tona, V., & Fasan, R. (2024). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. [Link]

-

Request PDF: Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. ResearchGate. [Link]

-

Pons, A., Beucher, H., Ivashkin, P., Lemonnier, G., Poisson, T., Charette, A. B., Jubault, P., & Pannecoucke, X. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters, 17(7), 1732–1735. [Link]

-

Pasanen, P., Stærk, D., Vainiotalo, P., & El-Seedi, H. R. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1847–1853. [Link]

-

Request PDF: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

-

Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. [Link]

-

Zhu, C., & Wang, J. (2018). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry, 16(43), 8271–8275. [Link]

-

Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

-

Zhang, H., Lu, Y., Wang, Y., Wu, H., Zhang, Y., & Li, J. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8435–8450. [Link]

-

Gouverneur, V. (2017). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 53(77), 10632–10635. [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 16, 2769–2777. [Link]

-

Simmons–Smith reaction. Wikipedia. [Link]

-

Villada, J. D., Majhi, J., Hendricks, M. E., Lehuédé, V., Neufeld, K., Tona, V., & Fasan, R. (2024). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

-

Request PDF: Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate. [Link]

-

Carreira, E. M. (2018). Cyclopropanations in Syntheses A. ETH Zürich. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 2195–2204. [Link]

-

DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13247–13254. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Europe PMC. [Link]

-

Milligan, J. A., Phelan, J. P., Polites, V. C., Kelly, C. B., & Molander, G. A. (2018). Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. Organic Letters, 20(21), 6840–6844. [Link]

-

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]

-

Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3123–3136. [Link]

-

Request PDF: Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. ResearchGate. [Link]

-

Halskov, K. S., Kniep, F., Lauridsen, V. H., Iversen, E. H., Donslund, B. S., & Jørgensen, K. A. (2015). Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Journal of the American Chemical Society, 137(3), 1165–1171. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Synthesis of Cyclopropenes and Fluorinated Cyclopropanes via Michael Initiated Ring Closure of Alkyl Triflones. ResearchGate. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

-

Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 874–911. [Link]

-

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Europe PMC. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

-

Yang, Z. Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410–4416. [Link]

-

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21). [Link]

-

Transition-metal-catalyzed methods for synthesis of fluorenes. BioKB. [Link]

-

Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. Chemical Society Reviews, 43(18), 6538–6554. [Link]

-

Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517–520. [Link]

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. ethz.ch [ethz.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide as a pharmaceutical intermediate

Application Note: 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide as a Pharmaceutical Intermediate

Abstract

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is a specialized pharmaceutical building block, primarily utilized as a high-value scaffold for the synthesis of thiazole- and thiadiazole-containing kinase inhibitors .[1][2] Structurally, it combines the conformational rigidity of a cyclopropane ring with the metabolic resistance of an ortho-fluorinated phenyl group.[1] This guide details the synthesis, purification, and downstream application of this intermediate, specifically focusing on its conversion into heteroaromatic pharmacophores via the Hantzsch thiazole synthesis.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the cyclopropane ring serves as a bioisostere for gem-dimethyl groups or alkenes, providing a "conformational lock" that directs substituents into active binding pockets while improving metabolic stability.[1]

The specific inclusion of the 2-fluorophenyl moiety (as opposed to the more common 4-fluorophenyl found in drugs like Cabozantinib) introduces an ortho-effect.[1][2] This steric and electronic influence restricts bond rotation between the phenyl ring and the cyclopropane core, potentially enhancing selectivity for specific kinase isoforms (e.g., c-Met, VEGFR, or RET).[1]

The carbothioamide functional group (-CSNH

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide |

| Molecular Formula | C |

| Molecular Weight | 195.26 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |

| Stability | Hygroscopic; prone to hydrolysis if exposed to moisture/acid.[1][2][3] Store under N |

| Key Reactivity | S-Alkylation (Hantzsch reaction), Oxidation to 1,2,4-thiadiazoles |

Synthesis Protocol: Nitrile to Thioamide Conversion

The most robust route to 1-(2-fluorophenyl)cyclopropane-1-carbothioamide is the thionation of its nitrile precursor.[1][2] While Lawesson’s reagent is common, the Magnesium Chloride / Sodium Hydrosulfide (MgCl

Reagents:

-

Precursor: 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq)[1][2]

-

Thionating Agent: Sodium Hydrosulfide hydrate (NaSH, 2.0 eq)[1]

-

Catalyst: Magnesium Chloride hexahydrate (MgCl

[1][2]·6H

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile (10 g, 62 mmol) and DMF (100 mL).

-

Catalyst Addition: Add MgCl

·6H -

Thionation: Add NaSH hydrate (6.9 g, 124 mmol). The mixture will turn green/yellow.[1][2]

-

Reaction: Stir the suspension at 25–30°C for 12–16 hours.

-

Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (300 mL). Caution: H

S gas may evolve; perform in a fume hood.[1][2] -

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.[1][2]

-

Purification: Dry over Na

SO

Key Application: Hantzsch Thiazole Synthesis

The primary utility of this intermediate is the synthesis of 2-substituted thiazoles , a scaffold found in numerous kinase inhibitors (e.g., Dasatinib, Dabrafenib).[1]

Mechanism & Workflow

The thioamide sulfur attacks an

Caption: Synthetic pathway from nitrile precursor to thiazole/thiadiazole pharmacophores via the thioamide intermediate.

Protocol: Synthesis of 2-[1-(2-Fluorophenyl)cyclopropyl]-4-phenylthiazole

-

Dissolution: Dissolve 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide (1.0 eq) in Ethanol (10 vol).

-

Alkylation: Add 2-Bromoacetophenone (1.05 eq) at room temperature.

-

Cyclization: Heat to reflux (78°C) for 2–4 hours.

-

Observation: The yellow color of the thioamide will fade as the heterocycle forms.

-

-

Workup: Cool to RT. The product often precipitates as the hydrobromide salt. Filter and wash with cold ethanol.[1][2][6]

-

Free Base Formation: Suspend the solid in DCM and wash with sat.[1][2] NaHCO

. Dry and concentrate.

Analytical Quality Control

To ensure the integrity of the intermediate before using it in complex couplings, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |

| Identity | Cyclopropane protons: | |

| Water Content | Karl Fischer | < 0.5% w/w (Critical for cyclization yield) |

| Residual Solvent | GC-HS | DMF < 880 ppm |

HPLC Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[1]

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV 254 nm (Thioamide

transition).[1][2]

Safety & Handling (E-E-A-T)

-

Thioamide Toxicity: Thioamides can be goitrogenic (interfere with iodine uptake).[1][2] Handle in a well-ventilated fume hood.

-

H